![molecular formula C55H62I4N6S2 B1262448 1,1'-[4,8-bis(dimethyliminio)undecane-1,11-diyl]bis{4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]quinolinium} tetraiodide](/img/structure/B1262448.png)
1,1'-[4,8-bis(dimethyliminio)undecane-1,11-diyl]bis{4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]quinolinium} tetraiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ToTo-3 is a cyanine dye and an organic iodide salt. It has a role as a fluorochrome. It contains a ToTo-3(4+).
Applications De Recherche Scientifique
DNA Interaction and Binding Studies
Bis-intercalation in DNA : This compound, often referred to as TOTO, selectively binds to double-stranded DNA (dsDNA) via bis-intercalation. Each chromophore of the dye is sandwiched between two base pairs, and the linker spans two base pairs in the minor groove. This binding is sequence selective, with a preference for certain DNA sequences (Petersen et al., 1999).
Structural DNA Complex Studies : Using 1H NMR spectroscopy, the solution structure of a DNA oligonucleotide complexed with TOTO has been determined, offering insights into the local DNA structure distortions upon complex formation. This has implications for understanding DNA-protein interactions and DNA mechanics (Spielmann et al., 1995).
Fluorescent DNA Labeling : TOTO and its analogues show potential in fluorescent DNA labeling due to their high fluorescence quantum yields when bound to dsDNA. This property is essential for DNA visualization and quantification in various biological and medical research applications (Rye et al., 1992).
Spectral Analysis for DNA–Dye Interaction : The dye's interaction with DNA has been studied using UV-Vis spectroscopy, offering a method to analyze the stoichiometry of the dye-DNA complex. This has applications in biophysical studies of DNA and in developing DNA-based sensors (Hilal & Taylor, 2007).
NMR Investigations in DNA Binding : NMR spectroscopy has been employed to investigate the binding of TOTO and its analogues to various dsDNA oligonucleotides, providing valuable insights into the nature of the interaction and the preferred binding sites (Jacobsen et al., 1995).
Biophysical and Spectroscopic Studies
Surface-Enhanced Raman Spectroscopic Investigations : The dye has been used in surface-enhanced Raman spectroscopic studies, which can provide detailed information about the dye's adsorption geometry and interaction with surfaces. This has potential applications in material science and sensor development (Nissum et al., 1995).
Thermodynamic Characterization : The thermodynamic aspects of the dye's dimerization have been explored, which is significant for understanding its chemical behavior and potential applications in thermodynamic studies (Ghasemi et al., 2004).
Other Applications
Protective Effects in Chromatin : Studies have shown the protective effect of vitamin C against double-strand breaks in chromatin stained with a similar cyanine dye. This research provides insights into DNA damage prevention and cellular protection mechanisms (Yoshikawa et al., 2006).
Synthesis of Piperidines and Julolidines : The dye has been used as a basis for synthesizing other compounds like substituted piperidines and julolidines, which are important in chemical and pharmaceutical research (Katritzky et al., 1999).
Propriétés
Nom du produit |
1,1'-[4,8-bis(dimethyliminio)undecane-1,11-diyl]bis{4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]quinolinium} tetraiodide |
|---|---|
Formule moléculaire |
C55H62I4N6S2 |
Poids moléculaire |
1378.9 g/mol |
Nom IUPAC |
[8-dimethylazaniumylidene-1,11-bis[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]undecan-4-ylidene]-dimethylazanium;tetraiodide |
InChI |
InChI=1S/C55H62N6S2.4HI/c1-56(2)44(24-18-38-60-40-36-42(46-26-7-9-28-48(46)60)20-15-34-54-58(5)50-30-11-13-32-52(50)62-54)22-17-23-45(57(3)4)25-19-39-61-41-37-43(47-27-8-10-29-49(47)61)21-16-35-55-59(6)51-31-12-14-33-53(51)63-55;;;;/h7-16,20-21,26-37,40-41H,17-19,22-25,38-39H2,1-6H3;4*1H/q+4;;;;/p-4 |
Clé InChI |
ZHCARZIOVPWZCF-UHFFFAOYSA-J |
SMILES isomérique |
CN1/C(=C/C=C/C2=CC=[N+](C3=CC=CC=C23)CCCC(=[N+](C)C)CCCC(=[N+](C)C)CCC[N+]4=CC=C(C5=CC=CC=C45)/C=C/C=C/6\SC7=CC=CC=C7N6C)/SC8=CC=CC=C18.[I-].[I-].[I-].[I-] |
SMILES canonique |
CN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCCC(=[N+](C)C)CCCC(=[N+](C)C)CCC[N+]5=CC=C(C6=CC=CC=C65)C=CC=C7N(C8=CC=CC=C8S7)C.[I-].[I-].[I-].[I-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




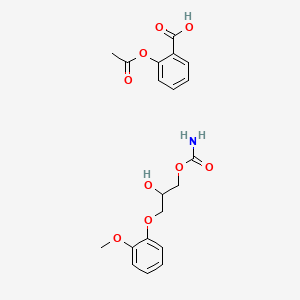
![(Z)-4-[1-[(4-fluorophenyl)methyl]-4-methoxy-indol-3-yl]-2-hydroxy-4-oxo-but-2-enoic acid](/img/structure/B1262373.png)
![6,8-Diamino-7-Chloro-1-Methyl-2-Oxo-1,2-Dihydropyrrolo[4,3,2-De]quinoline-4-Carboxamide](/img/structure/B1262374.png)
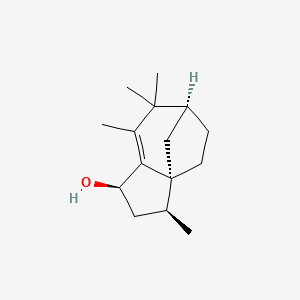
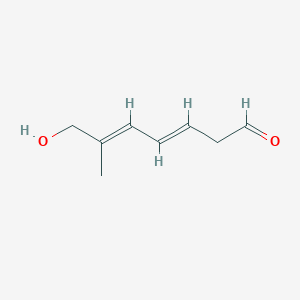

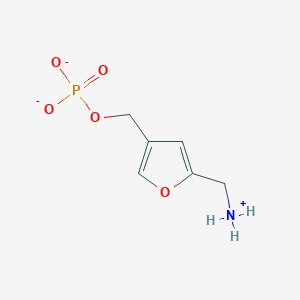

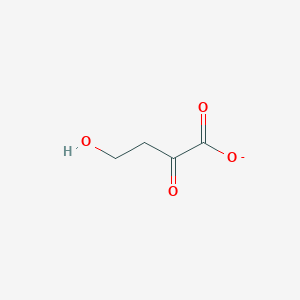

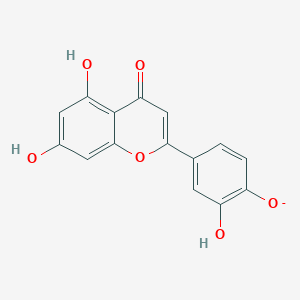
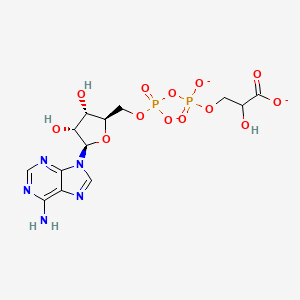
![5-[[4-(2,6-Difluorophenyl)sulfonyl-1-piperazinyl]sulfonyl]-1-methylindole](/img/structure/B1262388.png)